molecular formula C20H20ClN3O7 B11458700 N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-nitrobenzohydrazide

N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-nitrobenzohydrazide

Cat. No.: B11458700
M. Wt: 449.8 g/mol
InChI Key: RVZYTQAZFZEERX-LSFURLLWSA-N
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Description

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzodioxole ring, which is known for its biological activity, and a nitrobenzohydrazide moiety, which is often used in medicinal chemistry for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Introduction of the Chloropropyl Group: The benzodioxole intermediate is then reacted with 2-chloropropane under reflux conditions to introduce the chloropropyl group.

    Condensation with Nitrobenzohydrazide: The final step involves the condensation of the chloropropyl-substituted benzodioxole with 2-nitrobenzohydrazide in the presence of an acid catalyst to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chloropropyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloropropyl group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy and chloropropyl groups.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Substituted derivatives where the chloropropyl group is replaced by the nucleophile.

Scientific Research Applications

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is associated with cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to the presence of the chloropropyl and nitrobenzohydrazide moieties, which confer distinct chemical and biological properties. These structural features enable the compound to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O7

Molecular Weight

449.8 g/mol

IUPAC Name

N-[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C20H20ClN3O7/c1-11(21)8-13-14(17(29-3)19-18(16(13)28-2)30-10-31-19)9-22-23-20(25)12-6-4-5-7-15(12)24(26)27/h4-7,9,11H,8,10H2,1-3H3,(H,23,25)/b22-9+

InChI Key

RVZYTQAZFZEERX-LSFURLLWSA-N

Isomeric SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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